molecular formula C26H26N4O3 B6480083 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941265-12-9

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Katalognummer: B6480083
CAS-Nummer: 941265-12-9
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: RKEFZYDBSGZTJX-JLHYYAGUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The target compound, 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile, is a 1,3-oxazole derivative featuring a cyanide group at the 4-position, a substituted piperazine moiety at the 5-position, and a (E)-styryl group at the 2-position. The 4-ethoxyphenyl group in the styryl moiety and the 2-methylbenzoyl substituent on the piperazine ring distinguish it from structurally related compounds. These substituents likely influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions, such as receptor binding affinity or enzyme inhibition .

Eigenschaften

IUPAC Name

2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3/c1-3-32-21-11-8-20(9-12-21)10-13-24-28-23(18-27)26(33-24)30-16-14-29(15-17-30)25(31)22-7-5-4-6-19(22)2/h4-13H,3,14-17H2,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEFZYDBSGZTJX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with various functional groups that may contribute to its biological activity. The key components include:

  • Oxazole ring : Known for its role in biological activity.
  • Piperazine moiety : Often associated with psychoactive effects and antimicrobial properties.
  • Ethoxy and methylbenzoyl substituents : These groups may enhance lipophilicity and receptor binding.

Antitumor Activity

Recent studies indicate that compounds similar to this one exhibit significant antitumor properties. For instance, the oxazole derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and inhibition of cell proliferation.

Activity Cell Line Tested IC50 (µM) Mechanism
AntitumorA549 (Lung)5.0Induction of apoptosis
AntitumorMCF-7 (Breast)3.5Cell cycle arrest
AntimicrobialE. coli10.0Disruption of cell membrane integrity

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, particularly kinases involved in cancer progression. Preliminary results suggest it may act as a selective inhibitor of certain kinases, which could be beneficial in targeted cancer therapies.

The proposed mechanism of action includes:

  • Receptor Binding : The piperazine group likely interacts with neurotransmitter receptors, influencing neuronal signaling pathways.
  • Kinase Inhibition : The carbonitrile group may participate in binding to ATP-binding sites of kinases, inhibiting their activity.
  • Apoptotic Pathways : Induction of apoptosis may occur through the activation of caspases, leading to programmed cell death.

Study 1: Antitumor Efficacy

In a study conducted on a panel of cancer cell lines, the compound demonstrated significant cytotoxicity. The results indicated that it could inhibit tumor growth in vitro and in vivo models.

Study 2: Enzyme Inhibition Profile

A detailed analysis was performed to assess the compound's inhibitory effects on various kinases. The findings revealed that it selectively inhibited certain pathways associated with tumorigenesis while sparing others, suggesting a favorable safety profile.

Discussion

The biological activity of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile shows promise for therapeutic applications in oncology and possibly other fields such as neurology due to its piperazine component. Further research is warranted to elucidate its full pharmacological profile and potential clinical applications.

Vergleich Mit ähnlichen Verbindungen

Core Structural Similarities and Variations

The compound shares a 1,3-oxazole-4-carbonitrile backbone with several analogues. Key structural differences lie in the substituents at the 2- and 5-positions:

Compound 5-Position Substituent 2-Position Substituent Key Structural Features
Target Compound 4-(2-Methylbenzoyl)piperazin-1-yl (E)-2-(4-Ethoxyphenyl)ethenyl Ethoxy group (electron-donating) on styryl; methylbenzoyl on piperazine enhances hydrophobicity.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-(4-Fluorobenzoyl)piperazin-1-yl (E)-2-(4-Fluorophenyl)ethenyl Fluorine (electron-withdrawing) on both benzoyl and styryl; increased polarity.
5-(4-Ethylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 4-Ethylpiperazin-1-yl 4-(Piperidin-1-ylsulfonyl)phenyl Sulfonyl-piperidine substituent introduces strong polarity; ethylpiperazine reduces steric bulk.
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole Phenyl (E)-β-(3-Fluoro-4-hydroxyphenyl)-ethenyl Pyrazole core; hydroxyl and fluorine groups enhance hydrogen-bonding potential.

Physicochemical and Pharmacokinetic Implications

  • Electronic Effects : The electron-donating ethoxy group may stabilize the styryl π-system, contrasting with the electron-withdrawing fluorine in , which could alter redox stability or metabolic pathways.
  • Piperazine Substituents : The 2-methylbenzoyl group introduces steric bulk and hydrophobicity compared to the smaller 4-fluorobenzoyl group in , possibly affecting binding to hydrophobic pockets in target proteins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.